molecular formula C15H23ClN4O2 B7898849 4-[(6-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

4-[(6-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898849
M. Wt: 326.82 g/mol
InChI Key: FFBMWWDGNASNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H23ClN4O2 and its molecular weight is 326.82 g/mol. The purity is usually 95%.
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Biological Activity

4-[(6-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on diverse research findings, including antiviral, antibacterial, and anti-inflammatory properties.

  • Molecular Formula : C18H23ClN4
  • Molecular Weight : 330.86 g/mol
  • CAS Number : 1640972-02-6
  • SMILES Notation : C[C@@H]1CCN(Cc2ccccc2)C[C@@H]1N(C)c3cc(Cl)ncn3

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.

1. Antiviral Activity

Research indicates that derivatives of piperidine and pyrimidine exhibit significant antiviral properties. For instance, compounds with similar structures have shown effectiveness against viruses such as the Tobacco Mosaic Virus (TMV) and Herpes Simplex Virus (HSV). In one study, a related compound demonstrated an IC50 value of 50 μM as a neuraminidase inhibitor, indicating moderate antiviral activity .

2. Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against various bacterial strains. It has shown promising results against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium (VREfm) at concentrations ranging from 0.78 to 3.125 μg/mL, comparable to conventional antibiotics like vancomycin .

3. Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. Similar pyrimidine derivatives have been reported to inhibit COX-2 activity with IC50 values comparable to celecoxib, suggesting that this compound may also possess anti-inflammatory properties .

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

Study ReferenceCompound TestedActivityIC50 Value
A-87380Antiviral (neuraminidase inhibitor)50 μM
Compound 44Antibacterial (against MRSA)0.78 - 3.125 μg/mL
Pyrimidine DerivativeAnti-inflammatory (COX-2 inhibition)Comparable to celecoxib

The biological activities of this compound are likely attributed to its ability to interact with specific biological targets, such as viral enzymes or bacterial cell walls. The presence of the chloro-pyrimidine moiety is crucial for enhancing these interactions, leading to increased efficacy against pathogens.

Properties

IUPAC Name

tert-butyl 4-[(6-chloropyrimidin-4-yl)-methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-7-5-11(6-8-20)19(4)13-9-12(16)17-10-18-13/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBMWWDGNASNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.